molecular formula C14H19N5O2 B2944960 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol CAS No. 2108174-23-6

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol

Cat. No.: B2944960
CAS No.: 2108174-23-6
M. Wt: 289.339
InChI Key: XRRMNUMTNVTTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol ( 2108174-23-6) is a high-purity synthetic compound specifically designed for advanced research and development applications, particularly in medicinal chemistry and pharmaceutical sciences . This molecule is a sophisticated hybrid structure featuring a pyrimidine core linked to a 1,2,4-oxadiazole moiety via an aminoethanol spacer. The 1,2,4-oxadiazole ring is a well-established pharmacophore and ester bioisostere, prized for its ability to improve metabolic stability and engage in hydrogen bonding within biological systems, thereby enhancing the drug-like properties of lead compounds . The inclusion of a cyclohexyl substituent adds a significant hydrophobic element, which can be critical for target binding and modulating the compound's pharmacokinetic profile. This compound serves as a versatile and critical building block (synthon) in synthetic organic chemistry for constructing more complex molecules . Its primary research value lies in its application as a key intermediate in the synthesis of potential Active Pharmaceutical Ingredients (APIs) and novel chemical entities for drug discovery campaigns . The structure, combining pyrimidine and 1,2,4-oxadiazole heterocycles, is commonly investigated in the development of kinase inhibitors and other targeted therapies, making it a valuable tool for researchers in hit-to-lead optimization and structure-activity relationship (SAR) studies. Supplied with a guaranteed purity of >99% as confirmed by High Performance Liquid Chromatography (HPLC) and other complementary analytical techniques including LCMS, GCMS, and NMR spectroscopy, this product ensures experimental reproducibility and reliability . A comprehensive Certificate of Analysis (COA) is provided to verify identity, purity, and quality. This product is intended for use in a controlled laboratory setting by qualified professionals. This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[5-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-7-6-16-13-11(8-15-9-17-13)14-18-12(19-21-14)10-4-2-1-3-5-10/h8-10,20H,1-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRMNUMTNVTTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CN=CN=C3NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol typically involves multiple steps, starting with the preparation of the oxadiazole core. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. The resulting oxadiazole intermediate can then be further reacted with pyrimidinyl and ethanolamine derivatives under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the ethanolamine group to corresponding oxo derivatives.

  • Reduction: : Reduction of the oxadiazole ring or pyrimidinyl group.

  • Substitution: : Replacement of hydrogen atoms on the cyclohexyl ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized ethanolamine derivatives, reduced oxadiazole or pyrimidinyl compounds, and substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine

The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine (Compound 6, )
  • Key Features : Replaces the cyclohexyl group with a tetrahydro-2H-pyran-4-yloxy substituent.
  • Impact: The tetrahydropyran group introduces stereoelectronic effects and moderate hydrophilicity compared to the cyclohexyl group. This compound was synthesized using hydroxylamine and ethanol, similar to methods for oxadiazole formation in related molecules .
  • Biological Relevance : Demonstrated macrofilaricidal activity, suggesting that oxadiazole-pyridine hybrids may be optimized for antiparasitic applications.
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
  • Key Features : Contains a 4-methoxyphenyl-substituted oxadiazole linked to a pyrazole-acetamide scaffold.
  • This contrasts with the cyclohexyl group’s role in modulating steric bulk .
  • Synthesis : Utilizes multi-step condensation reactions, highlighting the versatility of oxadiazole-based synthetic routes.
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-oxadiazol-5-yl)amino]acetic acid ()
  • Key Features : Incorporates a thiophene-oxadiazole hybrid with a hydroxyethoxy side chain.
  • Docking studies with DNA revealed a binding energy of −6.58 kcal/mol, suggesting strong intercalation or groove-binding properties .
  • Comparison : Unlike the pyrimidine core in the target compound, this molecule’s thiophene scaffold may limit kinase inhibition but enhance DNA-targeted activity.

Pyrimidine-Based Analogues

4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile ()
  • Key Features : Combines a pyrimidine-carbonitrile core with a 3-isopropyl-oxadiazole-piperidine substituent.
  • The methanesulfonyl group introduces strong electron-withdrawing effects, which may enhance receptor affinity .
  • Application : Described as a GPR119 agonist, indicating utility in metabolic disorder therapeutics.
2-{2-[4-({5-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol ()
  • Key Features: Pyrrolo-pyrimidine core with a trifluoromethylphenoxy substituent and ethoxyethanol chain.
  • Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethoxyethanol side chain mimics the target compound’s ethanolamine group. This molecule’s formal charge (0) and aromatic bond count (22) suggest balanced solubility and target engagement .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyrimidine + Oxadiazole Cyclohexyl, Ethanolamine ~350–400 (est.) High lipophilicity, H-bond donor/acceptor
Compound 6 () Oxadiazole + Pyridine Tetrahydro-2H-pyran-4-yloxy ~350 Macrofilaricidal activity
Compound Oxadiazole + Pyrazole 4-Methoxyphenyl, Methylsulfanyl ~450 Enhanced metabolic stability
Compound Oxadiazole + Thiophene Hydroxyethoxy ~350 DNA binding (−6.58 kcal/mol)
Compound Pyrimidine + Oxadiazole Isopropyl, Methanesulfonyl ~450 GPR119 agonist activity

Biological Activity

The compound 2-{[5-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino}ethanol is a derivative of the 1,2,4-oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound is characterized by the presence of a cyclohexyl group and an oxadiazole moiety which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. 1,2,4-Oxadiazoles have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression. For instance:

Compound Cell Line IC50 (µM)
Compound AHeLa10.5
Compound BMCF-78.3
Compound CA54912.0

In a comparative study involving derivatives similar to this compound, significant cytotoxicity was observed against human cervical (HeLa) and breast cancer (MCF-7) cell lines .

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are crucial in tumor growth and metastasis .
  • Induction of Apoptosis : Many oxadiazole derivatives promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : These compounds can disrupt normal cell cycle progression, leading to growth inhibition.

Antimicrobial Activity

Oxadiazole derivatives also exhibit antimicrobial properties against bacteria and fungi. The structure of this compound suggests potential activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

A notable case study evaluated a series of oxadiazole derivatives for their biological activities:

Study Overview

Researchers synthesized various derivatives and tested them against multiple cancer cell lines and bacterial strains. The study revealed that modifications on the oxadiazole ring significantly affected biological activity.

Results Summary

The most potent derivative exhibited an IC50 value of 0.5 µM against ovarian cancer cells and demonstrated low toxicity towards normal cells. Additionally, it showed promising antibacterial activity with MIC values comparable to existing antibiotics .

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